molecular formula C9H7ClF3N3 B13715720 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride

3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride

Katalognummer: B13715720
Molekulargewicht: 249.62 g/mol
InChI-Schlüssel: RULJJDQDNIPYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876657 is a chemical compound with unique properties and applications in various fields of science and industry. This compound is known for its stability and reactivity, making it a valuable substance for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD32876657 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of MFCD32876657 involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness. The use of advanced reactors and continuous flow systems helps in maintaining the quality and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876657 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876657 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of MFCD32876657 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, enhancing its reactivity and functionality.

Wissenschaftliche Forschungsanwendungen

MFCD32876657 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, MFCD32876657 is explored for its therapeutic potential and as a precursor for drug development. Industrially, it is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD32876657 involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to MFCD32876657 include those with analogous structures and reactivity. These compounds may share similar properties but differ in specific functional groups or molecular configurations.

Uniqueness: MFCD32876657 stands out due to its unique combination of stability and reactivity. Its specific molecular structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.

Conclusion

MFCD32876657 is a versatile and valuable compound with a wide range of applications in various fields. Its unique properties and reactivity make it an essential substance for scientific research and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential.

Eigenschaften

Molekularformel

C9H7ClF3N3

Molekulargewicht

249.62 g/mol

IUPAC-Name

5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H6F3N3.ClH/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7;/h1-3H,(H3,13,14,15);1H

InChI-Schlüssel

RULJJDQDNIPYRM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.